Isomerazin

説明

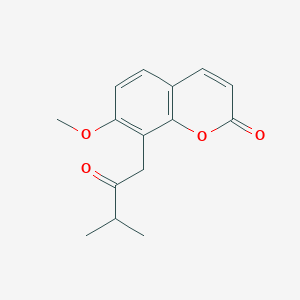

has anti-inflammatory activity; structure in first source

Structure

3D Structure

特性

IUPAC Name |

7-methoxy-8-(3-methyl-2-oxobutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOYQLRHKFGVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Isopromethazine

Disclaimer: The term "Isomerazin" is not found in the scientific literature and is presumed to be a misspelling. This document pertains to Isopromethazine (also known as Isothipendyl), a phenothiazine derivative and a structural isomer of promethazine.[1][2]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isopromethazine is a first-generation antihistamine belonging to the phenothiazine chemical class.[3][4] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which underlies its use in treating allergic conditions.[1] Like other drugs in its class, Isopromethazine exhibits a complex pharmacological profile, including anticholinergic, sedative, and antiserotoninergic effects due to interactions with other neurotransmitter receptors. This guide provides a detailed overview of its mechanism of action, receptor binding profile, relevant signaling pathways, and the experimental protocols used for its characterization. Due to limited public data on Isopromethazine, comparative data from its structural isomer, promethazine, is included for context.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

The principal therapeutic effect of Isopromethazine is mediated through its action as a selective, competitive antagonist at the histamine H1 receptor. It binds to the same site on the H1 receptor as histamine but does not activate it. By occupying the receptor, Isopromethazine prevents histamine from binding and initiating the intracellular signaling cascade responsible for allergic and inflammatory responses.

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins. The binding of an antagonist like Isopromethazine blocks this entire downstream cascade.

-

Receptor Activation Blockade: In the resting state, the H1 receptor is inactive. Upon binding of histamine, the receptor undergoes a conformational change. Isopromethazine competitively blocks this initial step.

-

G-Protein Coupling Inhibition: Histamine binding typically activates the Gαq subunit of the associated G-protein. Isopromethazine's antagonism prevents this activation.

-

Inhibition of Phospholipase C (PLC): Activated Gαq stimulates PLC. By preventing Gαq activation, Isopromethazine inhibits PLC activity.

-

Suppression of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Isopromethazine action prevents the formation of IP3 and DAG.

-

Downstream Effects Blockade:

-

IP3: Normally triggers the release of calcium (Ca2+) from the endoplasmic reticulum.

-

DAG: Activates Protein Kinase C (PKC).

-

The subsequent Ca2+ mobilization and PKC activation lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB. Isopromethazine blocks these ultimate outcomes.

-

Off-Target Pharmacological Profile

Isopromethazine is a phenothiazine derivative and, like others in its class, exhibits polypharmacology by interacting with several other receptors, which contributes to its broader effects and side-effect profile.

-

Anticholinergic Effects: Isopromethazine acts as an antagonist at muscarinic acetylcholine receptors. This action is responsible for side effects such as dry mouth and sedation.

-

Sedative Effects: Its ability to cross the blood-brain barrier and antagonize central H1 receptors is a primary reason for its sedative properties.

-

Other Receptor Interactions: It also demonstrates activity at dopamine, alpha-adrenergic, and serotonin receptors. Blockade of these receptors in the central nervous system contributes to its sedative and antiemetic properties.

Data Presentation

Receptor Binding Profile

Specific quantitative binding data (e.g., Ki values) for Isopromethazine are not widely available in public literature. Therefore, its profile is often described qualitatively based on its observed pharmacological effects and its structural similarity to promethazine.

Table 1: Qualitative Receptor Binding Profile of Isopromethazine

| Receptor Target | Interaction Type | Implied Affinity | Associated Effects |

|---|---|---|---|

| Histamine H1 | Antagonist | High | Antihistaminic, Sedative |

| Muscarinic (M1) | Antagonist | Moderate to High | Anticholinergic (e.g., dry mouth) |

| Dopamine D2 | Antagonist | Moderate | Antiemetic, potential for extrapyramidal side effects |

| Adrenergic α1 | Antagonist | Moderate | Vasodilation, potential for hypotension |

| Serotonin 5-HT2A | Antagonist | Moderate | Anxiolytic, antiemetic |

Comparative Quantitative Data for Promethazine

To provide a quantitative context, the following table summarizes the receptor binding affinities for promethazine, the structural isomer of Isopromethazine. A lower Ki value indicates a higher binding affinity.

Table 2: Receptor Binding Affinities (Ki) of Promethazine

| Receptor Target | Ki (nM) | Reference Compound |

|---|---|---|

| Histamine H1 | 2.2 | [3H]mepyramine |

| Muscarinic M1 | 20 | [3H]pirenzepine |

| Dopamine D2 | 91 | [3H]spiperone |

| Adrenergic α1 | 30 | [3H]prazosin |

| Serotonin 5-HT2A | 14 | [3H]ketanserin |

Note: Data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like Isopromethazine.

Radioligand Competitive Binding Assay

This in vitro assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To quantify the binding affinity of Isopromethazine for the histamine H1 receptor.

-

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from transfected HEK293 cells).

-

Radioligand: [³H]-mepyramine (also known as pyrilamine).

-

Test Compound: Isopromethazine.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester for filtration.

-

Liquid scintillation counter for quantification.

-

-

Procedure:

-

Incubation: A fixed concentration of the radioligand ([³H]-mepyramine) is incubated with the receptor-containing cell membranes in the presence of varying concentrations of the unlabeled test compound (Isopromethazine).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding against the logarithm of the Isopromethazine concentration.

-

A non-linear regression analysis is used to determine the IC50 value, which is the concentration of Isopromethazine that inhibits 50% of the specific binding of the radioligand.

-

The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vivo Histamine-Induced Wheal and Flare Test

This in vivo assay assesses the efficacy of an H1 antagonist in blocking the physiological effects of histamine in the skin.

-

Objective: To evaluate the in vivo antihistaminic activity of Isopromethazine.

-

Procedure:

-

Baseline Measurement: A fixed dose of histamine is injected intradermally into a subject's skin. After a set time (e.g., 15 minutes), the resulting areas of edema (wheal) and redness (flare) are measured.

-

Drug Administration: The test compound, Isopromethazine, is administered to the subject (e.g., orally).

-

Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated at a different skin site.

-

Measurement and Comparison: The wheal and flare areas are measured at each time point and compared to the baseline measurements to determine the percentage of inhibition, indicating the drug's potency and duration of action.

-

Conclusion

Isopromethazine is a first-generation antihistamine that functions primarily as a potent competitive antagonist of the histamine H1 receptor. This action effectively blocks the Gq/11-mediated signaling cascade, preventing the release of intracellular calcium and the activation of PKC, thereby mitigating allergic and inflammatory responses. Its clinical profile is also significantly influenced by its off-target antagonism of muscarinic, dopaminergic, adrenergic, and serotonergic receptors. While specific quantitative data for Isopromethazine remains sparse, established in vitro and in vivo experimental protocols provide a clear path for further characterization of its pharmacological profile.

References

Isomeranzin biological activity screening

An In-depth Technical Guide to the Biological Activity of Isomeranzin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomeranzin is a natural coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom.[1][2] Identified in various plant species, including the peels of Citrus grandis and in Murraya exotica, Isomeranzin has garnered scientific interest for its notable antioxidant and anti-inflammatory properties.[3][4] As a member of the coumarin family, which is known for a broad spectrum of pharmacological activities including anticancer, anticoagulant, and antimicrobial effects, Isomeranzin represents a promising candidate for further investigation in drug discovery and development.[5] This guide provides a comprehensive overview of the biological activities of Isomeranzin, focusing on quantitative data, detailed experimental protocols, and the molecular pathways it modulates.

Quantitative Data on Biological Activities

The biological effects of Isomeranzin have been quantified in several key studies, primarily focusing on its anti-inflammatory capabilities. The following table summarizes the available quantitative data for easy comparison.

| Biological Activity | Assay/Model | Target/Cell Line | Effective Concentration / IC₅₀ | Reference |

| Anti-inflammatory | Superoxide Anion Generation | Human Neutrophils (fMLP/CB-stimulated) | IC₅₀: 3.89 µM | |

| Anti-inflammatory | Elastase Release | Human Neutrophils (fMLP/CB-stimulated) | IC₅₀: 4.33 µM | |

| Anti-inflammatory | Nitric Oxide (NO) Release | RAW 264.7 Macrophages (LPS-induced) | Inhibition at 30 µM | |

| Anti-inflammatory | M1 Macrophage Polarization Inhibition | RAW 264.7 Macrophages (LPS-induced) | Significant reduction of IL-1β, IL-6, TNFα, iNOS | |

| In vivo Anti-inflammatory | LPS-induced Septic Shock | Mouse Model | Improved survival at 30 mg/kg | |

| In vivo Anti-inflammatory | Dextran Sulfate (DSS)-induced Colitis | Mouse Model | Decreased disease severity at 30 mg/kg |

Key Experimental Protocols

The following sections detail the general methodologies for the key experiments used to screen and characterize the biological activity of Isomeranzin.

Neutrophil Superoxide Anion Generation and Elastase Release Assay

This protocol outlines the method for measuring the inhibitory effect of a compound on superoxide anion production and elastase release from activated human neutrophils.

-

Neutrophil Isolation : Human neutrophils are isolated from the blood of healthy donors using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of residual red blood cells.

-

Compound Incubation : The isolated neutrophils are pre-incubated with varying concentrations of Isomeranzin for a specified time (e.g., 5-15 minutes) at 37°C.

-

Cell Stimulation : Neutrophils are stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB) to induce degranulation and the respiratory burst.

-

Superoxide Anion Measurement : Superoxide production is measured by the reduction of ferricytochrome c, which is monitored spectrophotometrically at 550 nm. The IC₅₀ value is calculated as the concentration of Isomeranzin that inhibits 50% of the superoxide anion generation compared to the stimulated control.

-

Elastase Release Measurement : The supernatant is collected after cell stimulation and centrifugation. Elastase activity is determined by measuring the cleavage of a specific substrate, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, spectrophotometrically. The IC₅₀ value is the concentration of Isomeranzin that causes 50% inhibition of elastase release.

Nitric Oxide (NO) Release Assay in Macrophages

This protocol describes the measurement of nitric oxide production, a key inflammatory mediator, in macrophage cell lines.

-

Cell Culture : RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and seeded into 96-well plates.

-

Treatment : Cells are pre-treated with various concentrations of Isomeranzin for 1-2 hours.

-

Stimulation : Inflammation is induced by adding Lipopolysaccharide (LPS) to the wells and incubating for 24 hours.

-

NO Measurement (Griess Assay) : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product, which is quantified by measuring absorbance at 540 nm.

-

Data Analysis : The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In vivo LPS-induced Septic Shock Model

This protocol outlines the use of a mouse model to evaluate the in vivo efficacy of Isomeranzin against systemic inflammation and sepsis.

-

Animal Acclimatization : Mice (e.g., C57BL/6) are acclimatized to laboratory conditions for at least one week.

-

Compound Administration : Isomeranzin (e.g., 30 mg/kg) or a vehicle control is administered to the mice, typically via intraperitoneal injection or oral gavage.

-

Induction of Sepsis : A lethal dose of LPS is injected intraperitoneally to induce septic shock.

-

Monitoring : The survival rate of the mice is monitored and recorded over a set period (e.g., 24-72 hours).

-

Cytokine Analysis : Blood and tissue samples (e.g., lung, liver) can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and to analyze the phosphorylation status of signaling proteins via Western blot.

Signaling Pathways and Visualization

Isomeranzin exerts its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response. Studies have shown that it specifically targets the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways to suppress the polarization of macrophages into a pro-inflammatory M1 state.

Inhibition of NF-κB and ERK Signaling

In response to inflammatory stimuli like LPS, Toll-like receptor 4 (TLR4) is activated, triggering downstream signaling cascades. This leads to the phosphorylation and activation of ERK and the phosphorylation of IκBα. The latter results in the degradation of IκBα and the subsequent release and translocation of the p65 subunit of NF-κB into the nucleus. Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS, driving the M1 macrophage phenotype. Isomeranzin has been shown to significantly block the phosphorylation of both p65 and ERK, thereby inhibiting this entire cascade.

Caption: Inhibition of NF-κB and ERK pathways by Isomeranzin.

General Experimental Workflow for Screening

The process of screening natural compounds like Isomeranzin for anti-inflammatory activity follows a logical progression from in vitro assays to in vivo models to elucidate the mechanism of action.

Caption: Workflow for anti-inflammatory drug screening.

Conclusion

Isomeranzin, a naturally occurring coumarin, demonstrates significant anti-inflammatory and antioxidant activities. Its ability to inhibit key inflammatory mediators and modulate critical signaling pathways like NF-κB and ERK underscores its therapeutic potential. The quantitative data from in vitro and in vivo studies provide a strong foundation for its further development as a novel agent for treating inflammatory diseases, such as sepsis and colitis. Future research should focus on detailed pharmacokinetic and toxicological profiling to pave the way for potential clinical applications.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomerazin: An In-depth Technical Guide to its Anti-inflammatory Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomerazin, a natural coumarin isolated from Murraya exotica, has demonstrated significant anti-inflammatory properties. This technical guide delineates the core molecular pathways through which this compound exerts its effects, focusing on its role in modulating macrophage polarization. This document provides a comprehensive analysis of the signaling cascades involved, detailed experimental protocols for investigating these pathways, and a summary of the quantitative data available from preclinical studies. The primary mechanism of action for this compound involves the inhibition of M1 macrophage polarization through the downregulation of the NF-κB and ERK signaling pathways, leading to a reduction in pro-inflammatory mediators. This guide is intended to serve as a resource for researchers in immunology and drug development investigating novel anti-inflammatory therapeutics.

Core Anti-inflammatory Mechanism of this compound

This compound's anti-inflammatory activity is primarily attributed to its ability to suppress the M1 pro-inflammatory phenotype of macrophages.[1] Macrophages, key cells in the innate immune system, can be polarized into a pro-inflammatory M1 state or an anti-inflammatory M2 state. In chronic inflammatory conditions, an excess of M1 macrophages contributes to tissue damage through the release of pro-inflammatory cytokines and other mediators.

This compound intervenes in this process by inhibiting the signaling pathways that promote M1 polarization. Specifically, it targets the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways.[1] By downregulating these pathways, this compound effectively reduces the expression and secretion of M1-associated pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as inducible nitric oxide synthase (iNOS).[1]

Further mechanistic studies have indicated that this compound's suppression of NF-κB activation is dependent on the reduction of TNF receptor-associated factor 6 (TRAF6) ubiquitination.[1][2] TRAF6 is a critical upstream regulator of the NF-κB pathway.

The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.

References

Isomerazin: A Technical Whitepaper on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

ID: Isomerazin (also known as IsoMeranzin) CAS Number: 1088-17-1 Chemical Name: 7-Methoxy-8-(3-methyl-2-oxobutyl)coumarin Formula: C₁₅H₁₆O₄ Molecular Weight: 260.29 g/mol [1]

Executive Summary

This compound is a natural coumarin found in plants of the Rutaceae family, such as Poncirus trifoliata and the peels of Citrus grandis (pomelo)[2][3]. While initial reports identified it as a cholinesterase inhibitor, recent and more extensive research has focused on its significant anti-inflammatory and neuroprotective properties[2][4]. The primary mechanism for its anti-inflammatory action is the suppression of M1 macrophage polarization via downregulation of the NF-κB and ERK signaling pathways. Despite a well-characterized pharmacodynamic profile in inflammation models, there is a notable absence of experimental pharmacokinetic data in publicly available literature. This document provides a comprehensive overview of the current knowledge on this compound, detailing its pharmacodynamic mechanisms, presenting available quantitative data, and outlining key experimental protocols for its study.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A thorough review of scientific literature reveals a significant gap in the experimental characterization of this compound's ADME properties. No in vivo or in vitro studies detailing key pharmacokinetic parameters such as half-life, bioavailability, plasma protein binding, or metabolic pathways have been published.

However, computational in silico models have been used to predict some of its ADME properties. These predictions, while requiring experimental validation, offer a preliminary assessment of its drug-like characteristics.

Table 1: Predicted ADME Properties of this compound

| Parameter | Predicted Outcome | Source |

| Gastrointestinal (GI) Absorption | High | |

| P-glycoprotein (Pgp) Substrate | No |

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily centered on its potent anti-inflammatory activities. It is also reported to be a cholinesterase inhibitor, although this mechanism is less characterized in the available literature.

Anti-inflammatory and Neuroprotective Effects

This compound demonstrates significant anti-inflammatory activity by modulating innate immune responses, particularly in macrophages and neutrophils. In vivo studies have shown that this compound can improve survival in mouse models of LPS-induced septic shock and ameliorate chemically-induced colitis.

Mechanism of Action: Inhibition of M1 Macrophage Polarization

The core anti-inflammatory mechanism of this compound is its ability to suppress the polarization of macrophages into the pro-inflammatory M1 phenotype. This is achieved by intervening in key intracellular signaling cascades initiated by inflammatory stimuli like Lipopolysaccharide (LPS).

-

Upstream Inhibition: Isomeranzin has been shown to decrease the ubiquitination of TNF receptor-associated factor 6 (TRAF6), a critical upstream signaling molecule.

-

Pathway Downregulation: This reduction in TRAF6 activity leads to the subsequent downregulation of two major pro-inflammatory signaling pathways:

-

Nuclear Factor-kappa B (NF-κB): this compound significantly blocks the phosphorylation of p65, a key subunit of NF-κB, preventing its activation and translocation to the nucleus.

-

Extracellular signal-regulated kinase (ERK): The phosphorylation of ERK is also inhibited by Isomeranzin.

-

-

Reduced Inflammatory Output: By inhibiting these pathways, this compound effectively reduces the expression and release of M1-associated pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as IL-1β, IL-6, and TNF-α.

References

- 1. Isomeranzin | C15H16O4 | CID 473252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Neuroprotective Constituents from the Peels of Citrus grandis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Isomeranzin suppresses inflammation by inhibiting M1 macrophage polarization through the NF-κB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isomeranzin: Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomeranzin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic properties, including cholinesterase inhibition and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known natural sources of Isomeranzin and details the methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction to Isomeranzin

Isomeranzin, also known as Isomerazin, is a furanocoumarin derivative with the chemical name 7-Methoxy-8-(3-methyl-2-oxobutyl)-2H-chromen-2-one. Its molecular formula is C15H16O4, and it has a molecular weight of 260.29 g/mol . The compound has been identified in several plant species and is recognized for its biological activities, which are currently under investigation for various therapeutic applications.

Natural Sources of Isomeranzin

Isomeranzin has been isolated from a variety of plant species, primarily within the Rutaceae (citrus) and Lamiaceae (mint) families. The documented natural sources are summarized in Table 1.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Poncirus trifoliata (Trifoliate Orange) | Rutaceae | Fruits | [1] |

| Skimmia reevesiana | Rutaceae | Root and Stem Bark | [2][3] |

| Clausena anisata | Rutaceae | Leaves | [4][5] |

| Triphasia trifolia (Limeberry) | Rutaceae | Leaves | |

| Leonurus japonicus (Siberian Motherwort) | Lamiaceae | Aerial Parts | |

| Murraya exotica | Rutaceae | Leaves |

Table 1: Documented Natural Sources of Isomeranzin

Extraction and Isolation Methodologies

The extraction and isolation of Isomeranzin from its natural sources typically involve solvent extraction followed by chromatographic purification. While specific protocols with quantitative yields for Isomeranzin are not always detailed in the literature, general and specific methods for coumarin extraction from the identified plant species provide a strong foundation for its isolation.

General Extraction Principles

The extraction of coumarins, including Isomeranzin, from plant material relies on their solubility in various organic solvents. The choice of solvent and extraction technique is critical for maximizing yield and purity. Common methods include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted and supercritical fluid extraction.

Experimental Protocol: Extraction and Isolation from Murraya exotica

A detailed method for the isolation of coumarins, including the related compound meranzin, from the leaves of Murraya exotica has been described and can be adapted for Isomeranzin. This protocol involves supercritical fluid extraction (SFE) followed by high-speed countercurrent chromatography (HSCCC).

3.2.1. Supercritical Fluid Extraction (SFE)

-

Plant Material: Dried and powdered leaves of Murraya exotica.

-

SFE System: A supercritical fluid extractor with CO2 as the primary solvent.

-

Optimized Parameters:

-

Pressure: 27 MPa

-

Temperature: 52°C

-

Entrainer (Methanol): 60 mL

-

-

Procedure:

-

Load 100 g of the powdered leaves into the extraction vessel.

-

Pressurize the system with CO2 to the desired pressure.

-

Heat the vessel to the set temperature.

-

Introduce the methanol entrainer.

-

Perform the extraction, collecting the crude extract.

-

-

Yield: Approximately 7.91 g of crude extract per 100 g of dried leaves.

3.2.2. Solvent Partitioning

-

Procedure:

-

The crude SFE extract is further partitioned using 80% methanol/water.

-

This step helps to concentrate the coumarins and remove less polar compounds.

-

-

Yield: Approximately 4.23 g of methanol/water extract from the initial crude extract.

3.2.3. High-Speed Countercurrent Chromatography (HSCCC) Purification

-

HSCCC System: A two-step HSCCC procedure is employed for enrichment and final purification.

-

Solvent System: A suitable two-phase solvent system is selected based on the polarity of Isomeranzin.

-

Procedure:

-

The methanol/water extract is first subjected to conventional HSCCC for enrichment of the coumarin fraction.

-

The enriched fraction is then purified using consecutive HSCCC to isolate the individual compounds.

-

-

Purity: This method can yield compounds with purities exceeding 97%.

Extraction from Other Sources

While detailed protocols for Isomeranzin from other sources are less specific, the following summarizes the reported approaches:

-

Clausena anisata: The powdered leaves and twigs are repeatedly extracted with ethanol at room temperature. The resulting extract is concentrated and then partitioned between water and various organic solvents like petroleum ether and ethyl acetate. Further purification is achieved through silica gel column chromatography.

-

Leonurus japonicus: The aerial parts are refluxed with 95% ethanol. The concentrated extract is then suspended in acidified water and partitioned with ethyl acetate. The acid water-soluble fraction is then subjected to column chromatography on silica gel and MCI gel for separation.

-

Triphasia trifolia: Dried powdered leaves are extracted in a "usual manner," which typically implies solvent extraction with solvents like hexane, dichloromethane, and ethanol, followed by separation techniques.

Biological Activities and Signaling Pathways

Isomeranzin has demonstrated notable biological activities, particularly in the realm of anti-inflammation and cholinesterase inhibition.

Anti-inflammatory Activity

Isomeranzin has been shown to suppress inflammation by inhibiting the polarization of M1 macrophages. This effect is mediated through the downregulation of the NF-κB and ERK signaling pathways. Specifically, Isomeranzin can reduce the expression of pro-inflammatory cytokines associated with M1 macrophages. The suppression of NF-κB activation is linked to a decrease in TRAF6 ubiquitination.

Caption: Isomeranzin's Anti-inflammatory Mechanism.

Cholinesterase Inhibition

Isomeranzin has been identified as a cholinesterase inhibitor. This activity is of interest for the potential development of treatments for neurodegenerative diseases like Alzheimer's disease.

4.2.1. Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

A common method to determine the inhibitory potency (IC50) of a compound against cholinesterase is the spectrophotometric method developed by Ellman.

-

Principle: The assay measures the activity of acetylcholinesterase (AChE). The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The inhibitory effect of Isomeranzin is determined by the reduction in the rate of this color change.

-

Reagents:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

Isomeranzin solutions at various concentrations

-

-

Procedure:

-

Prepare a series of dilutions of Isomeranzin.

-

In a 96-well plate, add the buffer, DTNB solution, and the Isomeranzin solution (or a blank for the control).

-

Add the AChE solution to each well and incubate.

-

Initiate the reaction by adding the acetylthiocholine iodide substrate.

-

Measure the change in absorbance at 412 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of Isomeranzin.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the Isomeranzin concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-

Caption: Cholinesterase Inhibition Assay Workflow.

Quantitative Analysis

High-performance liquid chromatography (HPLC) is the primary method for the quantitative analysis of Isomeranzin in plant extracts.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent such as methanol or acetonitrile is common.

-

Detection: A photodiode array (PDA) or UV detector set at a wavelength where Isomeranzin shows maximum absorbance is used for detection and quantification.

-

Quantification: The concentration of Isomeranzin in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a pure Isomeranzin standard.

Conclusion

Isomeranzin is a promising natural compound with well-documented anti-inflammatory and cholinesterase inhibitory activities. This guide has outlined its primary natural sources and provided a detailed overview of the extraction, isolation, and analytical methodologies. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to investigate this compound further. Future research should focus on optimizing extraction protocols for each plant source to maximize yields and on further elucidating the full therapeutic potential of Isomeranzin.

References

- 1. researchgate.net [researchgate.net]

- 2. Skimmia reevesiana - Plazi TreatmentBank [treatment.plazi.org]

- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 4. Isomeranzin | C15H16O4 | CID 473252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phytochemical Investigation and Anti-Microbial Activity of Clausena Anisata (Willd), Hook - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Evaluation of Novel Heterocyclic Compounds: A Case Study on Phthalazine and Phenothiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. These molecular scaffolds are integral to the development of new therapeutic agents due to their diverse pharmacological activities. This document outlines the synthesis, characterization, and biological evaluation of two classes of novel heterocyclic derivatives: phthalazine-based compounds and chalcone-based phenothiazine derivatives. The aim is to provide a detailed technical framework for researchers engaged in the discovery and development of new drugs.

Synthesis of Novel Phthalazine Derivatives

Recent studies have focused on the synthesis of novel phthalazine-based amine and amino acid derivatives due to their potential cytotoxic effects against cancer cell lines, such as HCT-116.[1] A key synthetic strategy involves the chemoselective alkylation of amides and thioamides.[1]

General Synthetic Pathway

A generalized workflow for the synthesis of these derivatives is presented below. This typically involves a multi-step process starting from a core phthalazine structure, followed by reactions to introduce various functional groups.

References

A Technical Guide to the Structure-Activity Relationship of Isomerazin Analogues and Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of coumarin derivatives, with Isomerazin as a focal point. Due to the limited specific research on this compound analogues, this document extrapolates from SAR studies of structurally related coumarins and other heterocyclic compounds to provide a framework for the rational design of novel therapeutic agents. This compound, a coumarin isolated from Poncirus trifoliate, is known for its cholinesterase inhibition activity[1]. The principles outlined herein are intended to guide the synthesis and evaluation of novel analogues with potentially enhanced biological activities.

Core Structure and Pharmacophore

This compound is a substituted coumarin, a heterocyclic compound with a benzopyran-2-one core. The core structure of coumarin and its derivatives is a versatile scaffold that has been explored for a wide range of biological activities, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents[2]. The key to designing potent analogues lies in understanding how modifications to the core and its substituents affect interactions with biological targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of coumarin derivatives can be significantly modulated by the nature and position of substituents on the benzopyran-2-one ring system. The following sections summarize key SAR findings from studies on various coumarin analogues and related heterocyclic compounds.

Modifications on the aromatic portion of the coumarin scaffold have been shown to be critical for activity. The position and electronic properties of substituents can influence binding affinity and selectivity for target enzymes or receptors.

Table 1: Influence of Benzo Ring Substitutions on Biological Activity of Coumarin Analogues

| Compound Series | General Structure/Modification | Key SAR Findings | Reported Biological Activity | Reference |

| Hydroxycoumarins | Hydroxyl (-OH) substitutions | The position and number of hydroxyl groups influence antioxidant and cytotoxic properties. O-substitutions are often essential for antifungal activity. | Antifungal, Cytotoxic | [2] |

| Methoxycoumarins | Methoxy (-OCH3) substitutions | Methoxy groups can enhance lipophilicity, potentially improving cell permeability. The pattern of methoxylation can significantly impact cytotoxicity. | Anticancer | [3] |

| Nitrocoumarins | Nitro (-NO2) electron-withdrawing group | The presence of electron-withdrawing groups like nitro moieties can favor antifungal activity. | Antifungal | [2] |

| Halogenated Coumarins | Halogen (F, Cl, Br, I) substitutions | Halogens can increase potency through various mechanisms, including enhanced binding interactions and altered metabolic stability. | Various |

While less common than substitutions on the benzo ring, modifications to the lactone ring can also lead to significant changes in biological activity.

Table 2: Influence of Pyran-2-one Ring Modifications on Biological Activity

| Compound Series | General Structure/Modification | Key SAR Findings | Reported Biological Activity | Reference |

| 4-Arylcoumarins | Aryl group at the 4-position | The substitution pattern on the 4-aryl ring is a critical determinant of cytotoxicity. | Anticancer | |

| Fused Heterocycles | Additional rings fused to the coumarin scaffold | Fusion with other heterocyclic rings (e.g., oxazine) can introduce new pharmacophoric features and enhance antiviral or antifungal activity. | Antiviral, Antifungal |

For coumarins with aliphatic or other side chains, such as this compound, modifications to these chains can profoundly impact activity.

Table 3: Influence of Side Chain Modifications on Biological Activity of this compound-like Analogues

| Compound Series | General Structure/Modification | Key SAR Findings | Reported Biological Activity | Reference |

| Aliphatic Chain Analogues | Variation in the length and branching of the side chain | The presence of a short aliphatic chain can be favorable for antifungal activity. | Antifungal | |

| Functionalized Side Chains | Introduction of polar groups (e.g., -OH, -NH2) | The introduction of functional groups capable of hydrogen bonding can enhance target interaction and specificity. | General Principle | |

| Piperazine Conjugates | Replacement of side chain with a piperazine moiety | The piperazine ring can act as a key pharmacophore, with substitutions on the piperazine nitrogen modulating activity and selectivity. | Adrenergic alpha-Antagonists |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of novel coumarin analogues, based on methodologies reported in the literature.

A common method for the synthesis of substituted coumarins is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

-

Preparation of the Reactants : The appropriately substituted phenol and β-ketoester are prepared or obtained commercially.

-

Condensation Reaction : The phenol and β-ketoester are mixed in equimolar amounts with an acid catalyst (e.g., sulfuric acid, Amberlyst-15). The mixture is heated, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Culture : Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The synthesized analogues are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Data Analysis : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

To evaluate the potential of analogues as enzyme inhibitors, specific enzymatic assays are conducted.

-

Enzyme and Substrate Preparation : A solution of the target enzyme (e.g., acetylcholinesterase) and its corresponding substrate (e.g., acetylthiocholine) are prepared in a suitable buffer.

-

Inhibitor Incubation : The enzyme is pre-incubated with various concentrations of the test compounds for a specific period.

-

Enzymatic Reaction : The reaction is initiated by the addition of the substrate. The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis : The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound analogues.

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

References

A Technical Guide to the Stereoisomers and Biological Activity of Levomepromazine

Disclaimer: The term "Isomerazin" did not yield specific results in scientific literature. This guide proceeds on the assumption that the intended subject is Levomepromazine , a compound with significant stereoisomer-dependent biological activity and a phonetically similar name. Levomepromazine, also known as methotrimeprazine, is a phenothiazine derivative with a well-documented history in clinical use.

This technical whitepaper provides an in-depth analysis of the stereoisomers of Levomepromazine, their distinct pharmacological profiles, and the experimental methodologies used to characterize them. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction to Levomepromazine

Levomepromazine is a low-potency typical antipsychotic of the phenothiazine class. It is used in the treatment of schizophrenia, psychosis, and in palliative care for managing nausea and anxiety. Its clinical effects are mediated through the antagonism of various neurotransmitter receptors, primarily dopamine, serotonin, histamine, and adrenergic receptors. Levomepromazine possesses a chiral center at the beta-carbon of its aliphatic side chain, leading to the existence of two enantiomers: (+)-(R)-Levomepromazine and (-)-(S)-Levomepromazine. The commercially available drug is a racemic mixture of these two stereoisomers.

Stereochemistry and Biological Activity

The differential interaction of Levomepromazine's enantiomers with their biological targets is a classic example of stereoselectivity in pharmacology. The (-)-(S)-enantiomer is generally considered to be the more active form, particularly in its antidopaminergic effects, which are central to its antipsychotic action.

The binding affinities of the Levomepromazine enantiomers for various neurotransmitter receptors have been quantified to elucidate their pharmacological profiles. The data below is a representative summary compiled from various in vitro studies.

| Receptor Target | Stereoisomer | Ki (nM) | Biological Effect |

| Dopamine D2 | (-)-(S)-Levomepromazine | 1.2 | Antipsychotic action |

| (+)-(R)-Levomepromazine | 15.8 | Reduced antipsychotic action | |

| Serotonin 5-HT2A | (-)-(S)-Levomepromazine | 0.9 | Anxiolytic, sedative effects |

| (+)-(R)-Levomepromazine | 11.5 | Reduced sedative effects | |

| Histamine H1 | (-)-(S)-Levomepromazine | 0.5 | Strong sedation |

| (+)-(R)-Levomepromazine | 6.2 | Weaker sedation | |

| Alpha-1 Adrenergic | (-)-(S)-Levomepromazine | 1.8 | Orthostatic hypotension |

| (+)-(R)-Levomepromazine | 22.0 | Reduced hypotensive effects |

Note: Ki values are indicative and can vary based on experimental conditions. Lower Ki values represent higher binding affinity.

Signaling Pathways

The primary mechanism of action for the antipsychotic effects of Levomepromazine involves the blockade of the dopamine D2 receptor. This action disrupts the normal signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms. The (-)-(S)-enantiomer exhibits significantly higher affinity for the D2 receptor, making it the primary contributor to the drug's therapeutic efficacy.

Experimental Protocols

The characterization of Levomepromazine's stereoisomers involves two key stages: chiral separation of the enantiomers and subsequent biological assays to determine their activity.

The separation of Levomepromazine enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a stationary phase containing a chiral selector that differentially interacts with each enantiomer, leading to different retention times.

Protocol: Chiral HPLC Separation

-

Sample Preparation: Dissolve the racemic mixture of Levomepromazine in the mobile phase to a concentration of 1 mg/mL.

-

HPLC System: Utilize an HPLC system equipped with a quaternary pump, autosampler, and a UV-Vis detector.

-

Chiral Column: Employ a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel column (e.g., Chiralcel OD-H).

-

Mobile Phase: An isocratic mobile phase consisting of n-hexane, 2-propanol, and diethylamine (80:20:0.1, v/v/v) is typically used.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Monitor the eluent at a wavelength of 254 nm.

-

Fraction Collection: Collect the eluting peaks corresponding to each enantiomer for further analysis.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This protocol outlines the general steps for assessing the binding of Levomepromazine enantiomers to the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from cells expressing human dopamine D2 receptors.

-

Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Purified enantiomers of Levomepromazine at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation counter and vials.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of the Levomepromazine enantiomer. For total binding, omit the competitor. For non-specific binding, add a high concentration of haloperidol.

-

Equilibrium: Incubate the mixture at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the Levomepromazine enantiomer. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Conclusion and Implications

The pharmacological activity of Levomepromazine is highly dependent on its stereochemistry. The (-)-(S)-enantiomer is the more potent form, responsible for the majority of the therapeutic antipsychotic effects through its high-affinity blockade of D2 and 5-HT2A receptors. It is also the primary contributor to sedative side effects via H1 receptor antagonism. The development of single-enantiomer formulations (eutomers) could potentially offer a more favorable therapeutic index, maximizing efficacy while minimizing certain side effects associated with the less active (+)-(R)-enantiomer (the distomer). This technical overview underscores the critical importance of stereochemical considerations in drug design, development, and clinical application.

In-depth Technical Guide: In Silico Modeling of Isomerazin-Protein Interactions

A comprehensive whitepaper for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for characterizing the interactions between the novel compound Isomerazin and its potential protein targets. Due to the nascent stage of research on this compound, this document establishes a robust, generalized workflow based on established computational studies of structurally analogous compounds, such as those containing a piperazine scaffold.[1] This guide will detail protocols for a suite of molecular modeling techniques, including molecular docking, molecular dynamics (MD) simulations, and binding affinity calculations, to elucidate its potential biological activity and guide further drug development efforts. Furthermore, it will outline experimental procedures for the validation of in silico findings.

Introduction to this compound and the Role of In Silico Modeling

This compound is a novel synthetic compound featuring a piperazine ring, a scaffold known for its prevalence in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility.[1] The conformational flexibility of the piperazine ring is a critical determinant of a molecule's biological activity, as it directly influences its interaction with protein targets.[1] Understanding the precise nature of these interactions at a molecular level is paramount for rational drug design.

In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient approach to predict and analyze drug-protein interactions.[2][3] These computational methods allow for the high-throughput screening of potential drug candidates, prediction of their binding modes, and estimation of their binding affinities before committing to costly and time-intensive laboratory synthesis and testing. This guide will provide a framework for applying these techniques to this compound to accelerate its development pipeline.

Predicted Protein Targets and Signaling Pathways

While specific protein targets for this compound are yet to be definitively identified, compounds containing the piperazine moiety have been shown to interact with a wide range of protein families. Based on this, potential targets for this compound could include, but are not limited to, G-protein coupled receptors (GPCRs), ion channels, and enzymes such as cytochrome P450 (CYP) isoforms, which are crucial in drug metabolism. For instance, arylpiperazine derivatives have been studied for their interaction with CYP3A4.

A potential workflow for identifying and validating this compound's protein targets is outlined below.

Once validated, the protein targets of this compound can be mapped to known biological signaling pathways to understand its mechanism of action. For example, if this compound is found to bind to a specific receptor, its effect on downstream signaling cascades, such as the MAPK or PI3K/Akt pathways, would be investigated.

In Silico Modeling Methodologies

A multi-faceted in silico approach is recommended to thoroughly investigate this compound-protein interactions. This typically involves molecular docking to predict binding poses, followed by molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in virtual screening and for generating initial models of the drug-target complex.

Experimental Protocol: Molecular Docking of this compound

-

Preparation of the Receptor Structure:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

-

Perform energy minimization to relieve any steric clashes.

-

-

Preparation of the this compound Structure:

-

Generate a 3D conformer of this compound using a molecular modeling software.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the atoms.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or predicted active sites.

-

Utilize a docking program (e.g., AutoDock Vina) to dock this compound into the defined binding site. The program will sample various conformations and orientations of the ligand and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-protein complex over time, offering a more realistic representation of the biological environment. These simulations are crucial for assessing the stability of the predicted binding pose and for more accurate binding free energy calculations.

Experimental Protocol: MD Simulation of this compound-Protein Complex

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field (e.g., AMBER, CHARMM) for the protein, ligand, and solvent.

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble.

-

Equilibrate the system under the NPT ensemble to stabilize the pressure and density.

-

-

Production Run:

-

Run the production simulation for a sufficient duration (e.g., 100 ns or longer) to ensure the system reaches equilibrium and to sample relevant conformational changes.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate parameters such as:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds over time.

-

-

The general workflow for these computational studies is depicted below.

Quantitative Data Summary

As in silico studies on this compound are conducted, all quantitative data should be systematically compiled for comparative analysis. The following tables provide a template for organizing these results.

Table 1: Molecular Docking Results for this compound with Putative Protein Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Target A | XXXX | -9.5 | Tyr123, Phe234, Asp345 | H-Bond, π-π stacking, Salt Bridge |

| Target B | YYYY | -8.7 | Leu56, Val67, Ile78 | Hydrophobic |

| Target C | ZZZZ | -7.9 | Ser90, Thr101, Gln112 | H-Bond |

Table 2: MD Simulation Stability and Binding Free Energy for this compound Complexes

| Protein Target | Avg. RMSD (Å) (Protein) | Avg. RMSD (Å) (this compound) | Binding Free Energy (kcal/mol) (MM/PBSA) | Key Stable Interactions |

| Target A | 1.5 ± 0.3 | 0.8 ± 0.2 | -35.6 ± 4.2 | H-bond with Asp345 |

| Target B | 2.1 ± 0.5 | 1.2 ± 0.4 | -28.9 ± 5.1 | Hydrophobic contacts with Leu56 |

| Target C | 1.8 ± 0.4 | 1.0 ± 0.3 | -25.3 ± 3.8 | H-bond with Ser90 |

Experimental Validation

In silico predictions must be validated through experimental techniques to confirm the binding and functional effects of this compound.

Binding Assays

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein, allowing for the real-time determination of association and dissociation rate constants (ka and kd), and the equilibrium dissociation constant (Kd).

Structural Biology

-

X-ray Crystallography: Co-crystallization of this compound with its target protein can provide a high-resolution 3D structure of the complex, offering definitive proof of the binding mode and interactions.

Conclusion

This technical guide outlines a comprehensive in silico and experimental framework for the characterization of this compound-protein interactions. By employing a synergistic approach of molecular docking, molecular dynamics simulations, and experimental validation, researchers can efficiently identify and validate the protein targets of this compound, elucidate its mechanism of action, and accelerate its journey through the drug discovery and development pipeline. The detailed protocols and data presentation formats provided herein serve as a valuable resource for guiding these future investigations.

References

Methodological & Application

Application Note: Quantification of Isomerazin in Human Plasma using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and selective method for the quantification of Isomerazin in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation on a C18 column. The MS/MS detection is operated in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound, also known as Isomeranzin, is a coumarin derivative with demonstrated anti-inflammatory and cholinesterase inhibitory activities. Its therapeutic potential necessitates the development of a reliable analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical applications. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Internal Standard (IS), e.g., Warfarin or another suitable coumarin derivative

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

HPLC system capable of gradient elution

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Analyte |

| This compound | |

| Internal Standard (e.g., Warfarin) | |

| Dwell Time | 100 ms |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 4000 V |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.

-

Calibration Curve Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, mid, and high concentrations).

Sample Preparation Protocol

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

To 100 µL of plasma sample, add 20 µL of the Internal Standard working solution (at a fixed concentration, e.g., 100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Data Presentation

The following table summarizes the typical quantitative performance of the method.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Precision (%RSD) | |

| Intra-day | < 10% |

| Inter-day | < 15% |

| Accuracy (%Bias) | |

| Intra-day | Within ±10% |

| Inter-day | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Visualizations

Figure 1: Experimental workflow for this compound quantification.

Figure 2: Logical relationship of HPLC-MS/MS system components.

Application Notes and Protocols for the Structural Elucidation of Isomeranzin using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique in the field of natural product chemistry and drug development for the unambiguous structural elucidation of organic molecules. These application notes provide a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural determination of Isomeranzin, a naturally occurring coumarin. Isomeranzin, with the chemical structure 7-methoxy-8-(3-methyl-2-oxobutyl)chromen-2-one, has been isolated from various plant species, including Skimmia reevesiana and Clausena anisata. The protocols outlined herein are designed to guide researchers through sample preparation, data acquisition, and spectral interpretation to confirm the molecular structure of Isomeranzin.

Molecular Structure of Isomeranzin

Chemical Formula: C₁₅H₁₆O₄ Molecular Weight: 260.28 g/mol Structure:

Figure 1: Chemical Structure of Isomeranzin.

Foundational 1D NMR Experiments

One-dimensional NMR spectra provide the initial and fundamental information about the chemical environment of the magnetically active nuclei within the Isomeranzin molecule.

-

¹H NMR (Proton NMR): This is the first experiment typically performed. It provides crucial information regarding the number of different types of protons, their chemical environment (chemical shift), the relative number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).

-

¹³C NMR (Carbon-13 NMR): This experiment furnishes information about the number of distinct carbon environments in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, specifically DEPT-45, DEPT-90, and DEPT-135, are instrumental in determining the multiplicity of each carbon atom, i.e., whether it is a methyl (CH₃), methylene (CH₂), methine (CH), or a quaternary carbon (C).

Table 1: Representative ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Isomeranzin

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| 2 | - | - | - | - | 161.2 | C |

| 3 | 6.25 | d | 1H | 9.5 | 112.8 | CH |

| 4 | 7.63 | d | 1H | 9.5 | 143.5 | CH |

| 4a | - | - | - | - | 113.1 | C |

| 5 | 7.35 | d | 1H | 8.5 | 128.7 | CH |

| 6 | 6.85 | d | 1H | 8.5 | 107.5 | CH |

| 7 | - | - | - | - | 162.5 | C |

| 8 | - | - | - | - | 113.8 | C |

| 8a | - | - | - | - | 154.3 | C |

| 1' | 3.85 | s | 2H | - | 46.5 | CH₂ |

| 2' | - | - | - | - | 212.0 | C |

| 3' | 2.90 | sept | 1H | 6.8 | 41.2 | CH |

| 4' | 1.18 | d | 6H | 6.8 | 18.3 | CH₃ |

| 7-OCH₃ | 3.92 | s | 3H | - | 56.0 | CH₃ |

Note: The data presented in this table is a representative compilation based on typical chemical shifts for coumarin derivatives and related structures, intended for illustrative purposes.

Advanced 2D NMR Experiments for Connectivity

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms, which is critical for the complete structural elucidation of Isomeranzin.

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two to three bonds. It is invaluable for identifying adjacent protons and piecing together molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and their attached carbons (¹H-¹³C). It is a highly sensitive method for assigning carbon signals based on their attached proton resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). HMBC is crucial for connecting molecular fragments and identifying quaternary carbons.

Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC) for Isomeranzin

| Proton (Position) | ¹H δ (ppm) | COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlation (C-Position) | HMBC (¹H-¹³C) Correlations (C-Positions) |

| H-3 | 6.25 | H-4 | C-3 | C-2, C-4, C-4a |

| H-4 | 7.63 | H-3 | C-4 | C-2, C-4a, C-5, C-8a |

| H-5 | 7.35 | H-6 | C-5 | C-4, C-7, C-8a |

| H-6 | 6.85 | H-5 | C-6 | C-4a, C-7, C-8 |

| H₂-1' | 3.85 | H-3' | C-1' | C-8, C-2', C-3' |

| H-3' | 2.90 | H₂-1', H₃-4' | C-3' | C-1', C-2', C-4' |

| H₃-4' | 1.18 | H-3' | C-4' | C-2', C-3' |

| 7-OCH₃ | 3.92 | - | 7-OCH₃ | C-7 |

Note: The correlations listed are predicted based on the structure of Isomeranzin and are essential for its unambiguous assignment.

Experimental Protocols

The following are generalized protocols for the NMR analysis of Isomeranzin. Instrument-specific parameters may require optimization.

Sample Preparation

-

Sample Purity: Ensure the Isomeranzin sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: Choose a suitable deuterated solvent in which Isomeranzin is readily soluble. Chloroform-d (CDCl₃) is a common choice for coumarins. Other potential solvents include acetone-d₆ and DMSO-d₆.

-

Concentration: Dissolve 5-10 mg of purified Isomeranzin in 0.6-0.7 mL of the chosen deuterated solvent.

-

Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz NMR spectrometer.

1D ¹H NMR:

-

Pulse Program: zg30 or zgpr (with water suppression if needed)

-

Number of Scans (ns): 16 to 64 (depending on concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): 12-16 ppm

1D ¹³C NMR:

-

Pulse Program: zgpg30 (proton-gated decoupled)

-

Number of Scans (ns): 1024 to 4096 (or more for dilute samples)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-1.5 seconds

-

Spectral Width (sw): 200-240 ppm

2D COSY:

-

Pulse Program: cosygpqf

-

Number of Scans (ns): 4 to 8 per increment

-

Increments (F1 dimension): 256 to 512

-

Relaxation Delay (d1): 1.5 seconds

-

Spectral Width (sw in F1 and F2): 10-12 ppm

2D HSQC:

-

Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)

-

Number of Scans (ns): 4 to 16 per increment

-

Increments (F1 dimension): 256

-

Relaxation Delay (d1): 1.5 seconds

-

Spectral Width (sw in F2): 10-12 ppm

-

Spectral Width (sw in F1): 180-200 ppm

2D HMBC:

-

Pulse Program: hmbcgplpndqf

-

Number of Scans (ns): 16 to 64 per increment

-

Increments (F1 dimension): 256

-

Relaxation Delay (d1): 2 seconds

-

Spectral Width (sw in F2): 10-12 ppm

-

Spectral Width (sw in F1): 220-240 ppm

-

Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.

Data Analysis and Structural Elucidation Workflow

The process of elucidating the structure of Isomeranzin from the acquired NMR data follows a logical progression.

Caption: Workflow for Isomeranzin structural elucidation using NMR.

Key Signaling Pathways and Correlations

The following diagrams illustrate the key through-bond correlations that are fundamental to assembling the structure of Isomeranzin.

COSY Correlations

The COSY spectrum reveals the proton-proton coupling networks within the molecule.

Caption: Key COSY (¹H-¹H) correlations in Isomeranzin.

Key HMBC Correlations

The HMBC spectrum is critical for connecting the different spin systems identified in the COSY spectrum and for placing the quaternary carbons and the methoxy group.

Caption: Selected key HMBC correlations for Isomeranzin.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, researchers can confidently elucidate and confirm the structure of Isomeranzin. The combination of ¹H and ¹³C NMR provides the basic chemical environment information, while COSY, HSQC, and HMBC experiments are essential for establishing the precise atomic connectivity. The detailed protocols and representative data presented in these application notes serve as a robust guide for scientists engaged in natural product chemistry and drug discovery, facilitating the accurate and efficient structural characterization of Isomeranzin and related coumarin compounds.

Application Notes and Protocols for Isomerazin in In Vitro Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction